molecular formula C8H15O11P B1252626 3-deoxy-8-O-phosphono-D-manno-oct-2-ulosonic acid

3-deoxy-8-O-phosphono-D-manno-oct-2-ulosonic acid

Cat. No.: B1252626
M. Wt: 318.17 g/mol
InChI Key: RTNBXJBOAIDPME-SHUUEZRQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-phospho-3-deoxy-D-manno-oct-2-ulosonic acid is a ketoaldonic acid phosphate consisting of 3-deoxy-D-manno-oct-2-ulosonic acid having a phospho group at the 8-position. It has a role as an Escherichia coli metabolite. It is a conjugate acid of an 8-phosphonato-3-deoxy-D-manno-oct-2-ulosonate(3-).

Scientific Research Applications

Bioisosteric Applications in Drug Design

3-Deoxy-8-O-phosphono-D-manno-oct-2-ulosonic acid, also known as Kdo, has been explored in the context of bioisosteric applications in drug design. Tetrazole derivatives of Kdo have been developed as bioisosteres, which are compounds that can mimic the biological effects of another while differing in structure. These derivatives have been found to potentially improve biological activity and pharmacokinetics in drug applications (Riedl & Schmid, 2018).

Enzymatic and Structural Studies

Kdo has been subject to enzymatic and structural studies, particularly with its involvement in the biosynthesis pathway. The enzyme YrbI, which hydrolyzes KDO 8-phosphate to KDO and inorganic phosphate, has been crystallized for structural analysis. This provides insights into the function and structure of enzymes involved in Kdo biosynthesis, contributing to our understanding of bacterial metabolism and potential drug targets (Park et al., 2015).

Glycosylation Chemistry

Significant progress has been made in the glycosylation chemistry of Kdo. This includes advancements in yield, selectivity, and suppression of side reactions. These developments are crucial in the synthesis of oligosaccharides containing Kdo, which are important in the study of bacterial lipopolysaccharides and potential antibiotic targets (Kosma, 2016).

Bacterial Glycopolymers

Kdo also plays a significant role in the chemistry and biochemistry of bacterial glycopolymers. It's a key component in lipopolysaccharides of Gram-negative bacteria, linking carbohydrate portions to lipid moieties. Understanding the role of Kdo in these structures contributes to our knowledge of bacterial pathogenesis and the development of antibacterial strategies (Knirel et al., 2003).

Synthesis and Applications in Antibacterial Research

Further studies focus on the synthesis of Kdo and its analogs, exploring their potential applications in antibacterial research. This includes the development of methodologies for constructing Kdo-containing compounds, which are significant in understanding bacterial cell wall structures and devising new antibacterial agents (Banaszek & Młynarski, 2005).

Bacterial Endotoxin Studies

Kdo is integral to bacterial endotoxin (LPS) studies, where it connects the carbohydrate part of LPS to lipid A. The variability in Kdo units and their connections leads to structural diversity in endotoxins, crucial for understanding bacterial viability and infection mechanisms (Lodowska et al., 2013).

Plant Cell Wall Imaging

In plant biology, Kdo is used for cell wall imaging. Its presence in pectin, specifically rhamnogalacturonan-II (RG-II), allows for specific labeling and study of plant cell wall structure and dynamics, providing insights into plant growth and development (Dumont et al., 2016).

Properties

Molecular Formula

C8H15O11P

Molecular Weight

318.17 g/mol

IUPAC Name

(4R,5R,6R,7R)-4,5,6,7-tetrahydroxy-2-oxo-8-phosphonooxyoctanoic acid

InChI

InChI=1S/C8H15O11P/c9-3(1-4(10)8(14)15)6(12)7(13)5(11)2-19-20(16,17)18/h3,5-7,9,11-13H,1-2H2,(H,14,15)(H2,16,17,18)/t3-,5-,6-,7-/m1/s1

InChI Key

RTNBXJBOAIDPME-SHUUEZRQSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)O)C(=O)C(=O)O

SMILES

C(C(C(C(C(COP(=O)(O)O)O)O)O)O)C(=O)C(=O)O

Canonical SMILES

C(C(C(C(C(COP(=O)(O)O)O)O)O)O)C(=O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-deoxy-8-O-phosphono-D-manno-oct-2-ulosonic acid
Reactant of Route 2
3-deoxy-8-O-phosphono-D-manno-oct-2-ulosonic acid
Reactant of Route 3
3-deoxy-8-O-phosphono-D-manno-oct-2-ulosonic acid
Reactant of Route 4
3-deoxy-8-O-phosphono-D-manno-oct-2-ulosonic acid
Reactant of Route 5
3-deoxy-8-O-phosphono-D-manno-oct-2-ulosonic acid
Reactant of Route 6
3-deoxy-8-O-phosphono-D-manno-oct-2-ulosonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.